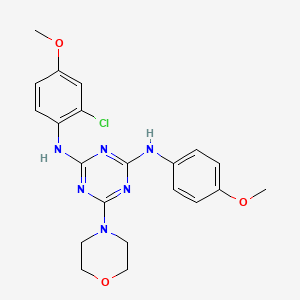
N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a useful research compound. Its molecular formula is C21H23ClN6O3 and its molecular weight is 442.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N2-(2-chloro-4-methoxyphenyl)-N4-(4-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine is a synthetic compound belonging to the triazine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anticancer and antimicrobial properties. The structural complexity and the presence of functional groups contribute to its interaction with various biological targets.
Chemical Structure and Properties
The compound features a triazine core with two methoxyphenyl substituents and a morpholino group. The molecular formula is C17H20ClN5O2, and it has a molecular weight of 365.83 g/mol. The presence of chlorine and methoxy groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological membranes.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular signaling pathways. It may act as an enzyme inhibitor or modulator, influencing processes such as cell proliferation and apoptosis. Research indicates that triazine derivatives can inhibit various enzymes related to cancer progression, such as dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs) .
Biological Activity Overview
The biological activities of this compound can be categorized as follows:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell growth in leukemia and breast cancer cell lines with IC50 values ranging from 1.96 µM to 4.40 µM .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibiotic agent.
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been a focal point in research. It has shown promising results in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases .
Case Studies
-
Anticancer Efficacy :
A study conducted on the effects of this compound on human breast cancer cells revealed that the compound induced apoptosis through the activation of caspase pathways. The study reported an IC50 value of 2.04 µM for MCF-7 cell lines, highlighting its potential as a therapeutic agent in breast cancer treatment . -
Antimicrobial Activity :
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 50 µg/mL for both strains .
Data Table: Biological Activity Summary
特性
IUPAC Name |
2-N-(2-chloro-4-methoxyphenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3/c1-29-15-5-3-14(4-6-15)23-19-25-20(24-18-8-7-16(30-2)13-17(18)22)27-21(26-19)28-9-11-31-12-10-28/h3-8,13H,9-12H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGQGEQYBBKIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














